Sulfate de phénelzine

Vue d'ensemble

Description

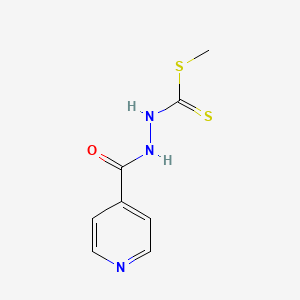

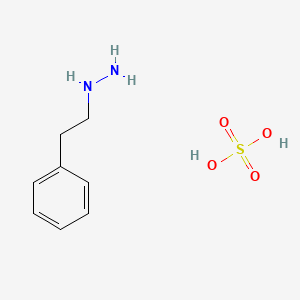

Le sulfate de phénélzine est un dérivé de l'hydrazine et un inhibiteur puissant de la monoamine oxydase (MAO). Il est principalement utilisé comme antidépresseur et anxiolytique. Le sulfate de phénélzine est efficace dans le traitement des troubles dépressifs majeurs, des troubles paniques et des troubles d'anxiété sociale . Il a été développé par Parke Davis et a été initialement approuvé par la FDA le 9 juin 1961 .

Applications De Recherche Scientifique

Phenelzine sulfate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on neurotransmitter levels and its role in inhibiting monoamine oxidase.

Medicine: Primarily used as an antidepressant and anxiolytic.

Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.

Mécanisme D'action

Target of Action

Phenelzine sulfate primarily targets the enzyme Monoamine Oxidase (MAO) . This enzyme is responsible for the breakdown of monoamine neurotransmitters, which include serotonin, melatonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, Phenelzine prevents the breakdown of these neurotransmitters, leading to an increase in their extracellular concentrations .

Mode of Action

Phenelzine acts as an inhibitor and substrate of Monoamine Oxidase . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former . This inhibition prevents the breakdown of the monoamine neurotransmitters, causing an elevation in brain levels of catecholamines and serotonin .

Biochemical Pathways

The inhibition of MAO by Phenelzine leads to an increase in the extracellular concentrations of monoamine neurotransmitters and trace amine neuromodulators . This alteration in neurochemistry and neurotransmission is thought to be the primary mediator in Phenelzine’s therapeutic benefits .

Pharmacokinetics

Phenelzine is administered orally in the form of phenelzine sulfate and is rapidly absorbed from the gastrointestinal tract . The time to peak plasma concentration is 43 minutes, and the half-life is 11.6 hours . Unlike most other drugs, Phenelzine irreversibly disables MAO , which means that the enzyme cannot regain its function without new enzyme synthesis.

Result of Action

The result of Phenelzine’s action is an increase in the extracellular concentrations of monoamine neurotransmitters and trace amine neuromodulators . This leads to an alteration in neurochemistry and neurotransmission, which is thought to be the primary mediator in Phenelzine’s therapeutic benefits . It is primarily used in the treatment of major depressive disorder (MDD), panic disorder (PD), and social anxiety disorder .

Analyse Biochimique

Biochemical Properties

Phenelzine sulfate acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former . By inhibiting MAO, Phenelzine sulfate prevents the breakdown of the monoamine neurotransmitters serotonin, melatonin, norepinephrine, epinephrine, and dopamine, as well as the trace amine neuromodulators such as phenethylamine, tyramine, octopamine, and tryptamine .

Cellular Effects

Phenelzine sulfate influences cell function by altering neurochemistry and neurotransmission. This alteration is due to the increase in the extracellular concentrations of certain neurochemicals caused by the inhibition of MAO . The drug’s action is thought to be the primary mediator in its therapeutic benefits .

Molecular Mechanism

The molecular mechanism of Phenelzine sulfate involves its role as an inhibitor and substrate of monoamine oxidase. This subsequently leads to an elevation in brain levels of catecholamines and serotonin . It also presents a similar structure to amphetamine, which explains the effect on the uptake and release of dopamine, noradrenaline, and serotonin .

Temporal Effects in Laboratory Settings

The decay of Phenelzine sulfate’s action is not dependent on pharmacokinetic parameters but on the rate of protein synthesis, which restores the functional levels of monoamine oxidase . The time to peak plasma concentration is 43 minutes, and the half-life is 11.6 hours .

Dosage Effects in Animal Models

Phenelzine sulfate has shown encouraging findings in animal models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis . The effects of Phenelzine sulfate vary with different dosages in these animal models .

Metabolic Pathways

Phenelzine sulfate is metabolized primarily in the liver, and its metabolites are excreted in the urine . Oxidation is the primary routine of metabolism, and the major metabolites are phenylacetic acid and parahydroxyphenylacetic acid .

Transport and Distribution

Phenelzine sulfate is administered orally in the form of Phenelzine sulfate and is rapidly absorbed from the gastrointestinal tract . Unlike most other drugs, Phenelzine sulfate irreversibly disables MAO .

Subcellular Localization

The subcellular localization of Phenelzine sulfate is primarily at the enzyme monoamine oxidase (MAO), where it acts as a non-selective and irreversible inhibitor . This inhibition prevents the breakdown of certain neurotransmitters and neuromodulators, leading to an increase in their extracellular concentrations .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate de phénélzine peut être synthétisé à partir du bromure de phénéthyle avec 75 % d'hydrate d'hydrazine. La réaction se déroule avec un rendement global de 77 % . Le processus implique les étapes suivantes :

- Le bromure de phénéthyle réagit avec l'hydrate d'hydrazine pour former de la phénéthylhydrazine.

- La phénéthylhydrazine résultante est ensuite traitée avec de l'acide sulfurique pour produire du sulfate de phénélzine.

Méthodes de production industrielle : La production industrielle du sulfate de phénélzine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de phénélzine subit diverses réactions chimiques, notamment :

Réduction : La phénélzine peut être réduite dans des conditions spécifiques, bien que cela soit moins courant dans son utilisation pharmacologique.

Substitution : La phénélzine peut subir des réactions de substitution, en particulier avec des réactifs électrophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs électrophiles comme les halogènes peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Phénéthylidènehydrazine.

Réduction : Formes réduites de la phénélzine.

Substitution : Divers dérivés de la phénélzine substitués.

4. Applications de la recherche scientifique

Le sulfate de phénélzine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Médecine : Principalement utilisé comme antidépresseur et anxiolytique.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme étalon de référence dans le contrôle qualité.

5. Mécanisme d'action

Le sulfate de phénélzine agit comme un inhibiteur non sélectif et irréversible de la monoamine oxydase (MAO). En inhibant la MAO, la phénélzine empêche la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la norépinéphrine et la dopamine. Cela conduit à une augmentation des concentrations extracellulaires de ces neurotransmetteurs, modifiant la neurochimie et la neurotransmission . La phénélzine et ses métabolites inhibent également d'autres enzymes, telles que l'alanine transaminase et la γ-aminobutyrique acide transaminase, contribuant à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

Le sulfate de phénélzine est comparé à d'autres inhibiteurs de la monoamine oxydase (IMAO) tels que la tranylcypromine et l'isocarboxazide . Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques.

Composés similaires :

Tranylcypromine : Un autre IMAO non sélectif et irréversible utilisé dans le traitement de la dépression.

Isocarboxazide : Un dérivé de l'hydrazine et un IMAO utilisé pour des indications similaires à celles de la phénélzine.

Unicité du sulfate de phénélzine : Le sulfate de phénélzine est unique en raison de sa structure chimique spécifique, qui lui permet d'inhiber les deux isoformes de la monoamine oxydase (MAO-A et MAO-B) de manière presque égale . Ce profil d'inhibition large contribue à son efficacité dans le traitement d'une gamme de troubles psychiatriques.

Propriétés

IUPAC Name |

2-phenylethylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021144 | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-51-4 | |

| Record name | Phenelzine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENELZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2681D7P965 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phenelzine sulfate?

A1: Phenelzine sulfate functions as a monoamine oxidase inhibitor (MAOI). [] It irreversibly inhibits the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. [, , ] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. [, , ]

Q2: Phenelzine sulfate is often described as a non-selective MAOI. What does this mean and what are the implications?

A2: Unlike some newer MAOIs, phenelzine sulfate inhibits both MAO-A and MAO-B subtypes. [, ] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily targets dopamine. [] Non-selective inhibition can lead to a broader range of potential side effects compared to selective inhibitors. []

Q3: Does the chronic administration of phenelzine sulfate affect beta-adrenoceptor function?

A3: Research suggests that chronic phenelzine sulfate administration can lead to a downregulation of beta-adrenoceptors, particularly the beta-1 subtype in the cerebral cortex. [, ] This effect is thought to be related to the increased levels of norepinephrine resulting from MAO inhibition. [, ]

Q4: What is the molecular formula and weight of phenelzine sulfate?

A4: The molecular formula of phenelzine sulfate is C8H12N2 · H2SO4, and its molecular weight is 232.28 g/mol. [, , ]

Q5: Are there specific spectroscopic techniques used to characterize phenelzine sulfate?

A5: High-performance liquid chromatography (HPLC) with short-wavelength UV detection is commonly employed to quantify phenelzine sulfate and detect potential degradation products like phenethyl alcohol. [, ] Gas chromatography coupled with electron impact mass spectrometry (GC/MS) has been used to identify and confirm the presence of phenelzine metabolites in biological samples. []

Q6: How stable is phenelzine sulfate under different storage conditions?

A6: The stability of phenelzine sulfate can be affected by factors like temperature, humidity, and exposure to light. [, ] Specific studies detailing its stability profile under various conditions are needed to establish optimal storage and handling procedures.

Q7: What is known about the absorption, distribution, metabolism, and excretion of phenelzine sulfate?

A7: Phenelzine sulfate is well-absorbed following oral administration. [, ] It is metabolized in the liver, primarily through acetylation, forming metabolites like 1-acetyl-2-(2-phenylethyl)hydrazine. [] Further research is needed to fully elucidate its pharmacokinetic profile.

Q8: What psychiatric disorders has phenelzine sulfate been investigated for?

A8: Phenelzine sulfate has been studied for its efficacy in various psychiatric disorders, including:

Q9: Has phenelzine sulfate been investigated for treating post-traumatic stress disorder (PTSD)?

A9: Some studies have explored the potential of phenelzine sulfate in treating PTSD, particularly in combat veterans. [, ] While initial findings suggested potential benefits for some PTSD symptoms, particularly sleep disturbances, larger and more rigorous trials are needed to establish definitive conclusions.

Q10: What are the known side effects associated with phenelzine sulfate?

A10: While phenelzine sulfate can be effective, it is crucial to acknowledge its potential for side effects, which can range from mild to severe. Due to its mechanism of action, dietary restrictions are often necessary to avoid hypertensive crises associated with tyramine intake. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)

![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)

![4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one](/img/structure/B1680233.png)